trans-2-Decalone

Description

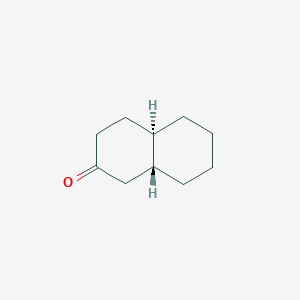

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJRKCQQHOWAU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2CC(=O)CC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884864 | |

| Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aR)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16021-08-2 | |

| Record name | rel-(4aR,8aR)-Octahydro-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16021-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decalone, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016021082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aR)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aR)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-octahydronaphthalene-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECALONE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U64US27J7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trans 2 Decalone and Its Derivatives

Catalytic Hydrogenation Routes for Decalone Synthesis

Catalytic hydrogenation represents a direct and efficient method for the synthesis of decalones from unsaturated precursors. The choice of substrate, catalyst, and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction.

Hydrogenation of Naphthalenone Precursors

The catalytic hydrogenation of naphthalenone precursors, such as 2-naphthol (B1666908), provides a pathway to 2-decalone (B1596380). The hydrogenation of the aromatic system typically proceeds in a stepwise manner, first yielding tetralone intermediates which are then further reduced to the corresponding decalone. The stereochemistry of the final product is highly dependent on the catalyst and reaction conditions employed. For instance, the hydrogenation of 2-naphthol can lead to the formation of 1,2,3,4-tetrahydro-2-naphthol, which can be further hydrogenated to decahydro-2-naphthol (B1664090) and subsequently oxidized to 2-decalone.

Recent studies have explored the use of rhodium-based catalysts for the homogeneous asymmetric hydrogenation of naphthol derivatives, offering a route to optically active tetrahydronaphthols, which are valuable precursors for chiral decalones. acs.org

Catalyst Systems and Optimization Parameters (e.g., Pd/C, PtO₂)

A variety of catalyst systems are employed for the hydrogenation of naphthalenone precursors, with palladium on carbon (Pd/C) and platinum dioxide (PtO₂), also known as Adams' catalyst, being among the most common. The choice of catalyst can significantly influence the cis/trans selectivity of the resulting decalone.

Palladium on carbon is a widely used heterogeneous catalyst for hydrogenations due to its high activity and selectivity. documentsdelivered.com In the context of naphthalene (B1677914) hydrogenation, Pd/C has been shown to be effective in producing decalin. organic-chemistry.org The catalytic activity is influenced by factors such as the metal loading on the carbon support and the reaction temperature and pressure.

Platinum dioxide is another powerful hydrogenation catalyst. researchgate.net It is often used in acidic solvents like acetic acid, which can enhance its activity. The stereochemical outcome of hydrogenations using PtO₂ can be influenced by the substrate's structure and the reaction conditions.

The optimization of parameters such as hydrogen pressure, temperature, solvent, and catalyst loading is critical to achieving high yields and the desired stereoselectivity. For example, in the hydrogenation of naphthalene derivatives, higher pressures and temperatures generally favor the formation of the fully saturated decalin ring system. The solvent can also play a significant role in influencing the stereochemical course of the reaction.

Table 1: Catalyst Systems for the Hydrogenation of Naphthalene Derivatives

| Catalyst | Support | Typical Substrate | Key Parameters | Predominant Isomer |

| Palladium | Carbon (C) | Naphthalene | Temperature, Pressure | Varies with conditions |

| Platinum Dioxide (Adams' catalyst) | None | Naphthalene | Solvent (e.g., Acetic Acid) | Varies with conditions |

| Rhodium | Various ligands | Naphthols | Ligand, Solvent | Enantioselective products |

Stereoselective and Enantioselective Approaches

The development of stereoselective and enantioselective methods for the synthesis of trans-2-decalone and its derivatives is of paramount importance for accessing specific stereoisomers, which is often crucial for their biological activity.

Conjugate Addition Strategies to Octalone Intermediates

A powerful strategy for the stereocontrolled synthesis of substituted trans-2-decalones involves the conjugate addition of nucleophiles to α,β-unsaturated octalone intermediates. This approach allows for the introduction of a wide range of substituents at the β-position of the enone system. Octalones are readily accessible through various methods, most notably the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. chemistrysteps.comwikipedia.org

The conjugate addition of alkyl groups to octalones can be achieved with high regio- and stereoselectivity using organocuprates, also known as Gilman reagents (R₂CuLi). acs.orgorganicchemistrytutor.com These reagents are known to favor 1,4-addition over 1,2-addition to α,β-unsaturated ketones. semanticscholar.orgnih.gov The stereochemical outcome of the conjugate addition is often controlled by the steric environment of the octalone, with the incoming nucleophile typically attacking from the less hindered face of the molecule. This allows for the establishment of a new stereocenter with a predictable configuration.

The enolate intermediate formed after the conjugate addition can be trapped with an electrophile, such as an alkyl halide, to introduce a second substituent at the α-position. This tandem conjugate addition-alkylation sequence provides a versatile method for the synthesis of disubstituted decalones. organicchemistrytutor.com

Table 2: Regio- and Stereoselective Conjugate Addition to Octalones

| Octalone Intermediate | Organocuprate Reagent | Product after Addition | Stereoselectivity |

| Δ¹,⁹-Octal-2-one | (CH₃)₂CuLi | 1-Methyl-trans-2-decalone | High |

| Substituted Octalone | (R)₂CuLi | β-Substituted Decalone | Dependent on substrate and reagent |

Following the introduction of the desired alkyl substituent via conjugate addition, the resulting enolate is protonated to give a saturated ketone, or if an α,β-unsaturated ketone is still present, a subsequent catalytic hydrogenation step is employed to afford the final decalone product. The stereochemical outcome of this hydrogenation is crucial for establishing the final trans-decalin ring fusion.

The choice of catalyst and reaction conditions for this hydrogenation step is critical. Catalysts such as Pd/C or PtO₂ are commonly used. The hydrogenation typically occurs from the less sterically hindered face of the molecule, often leading to the thermodynamically more stable trans-fused decalone. The stereochemistry established in the preceding conjugate addition step can influence the facial selectivity of the hydrogenation.

For instance, the hydrogenation of an octalone intermediate, which already possesses a substituent introduced via conjugate addition, will be directed by the existing stereocenters, leading to a high degree of diastereoselectivity in the formation of the trans-decalone ring system.

Lithium-Ammonia Reduction of Substituted Octalones

The lithium-ammonia reduction, a type of dissolving metal reduction, stands as a cornerstone in the synthesis of decalin systems. This method is particularly effective for the reduction of α,β-unsaturated ketones, such as octalones, to their corresponding saturated ketones. The reaction is renowned for its high stereoselectivity, generally favoring the formation of the thermodynamically more stable trans-fused decalin ring system.

The mechanism involves the stepwise addition of electrons from the lithium metal and protons from a proton source, like ammonia (B1221849) or an added alcohol. For α,β-unsaturated systems like Δ¹⁽⁹⁾-2-octalones, the reduction proceeds to generate an enolate anion, which upon workup, yields the saturated ketone. The stereochemical outcome is dictated by the protonation of a key intermediate, which preferentially adopts a conformation leading to the trans ring fusion.

Control of cis- and trans-Fused Isomers

While the lithium-ammonia reduction of unsubstituted Δ¹⁽⁹⁾-2-octalone predominantly yields the this compound, the ratio of cis to trans isomers can be influenced by several factors. The stereochemical course of the reduction is not only dependent on achieving the most stable product but also on the stereoelectronic requirements of the intermediates. The formation of the trans isomer is generally favored due to the chair-like conformation of the intermediates, which minimizes steric interactions during the protonation steps.

However, the stereoselectivity is not always absolute. The presence and orientation of substituents on the octalone starting material can significantly alter the energy landscape of the reaction intermediates, thereby affecting the final cis/trans ratio.

Influence of Starting Material Substitution Patterns

The substitution pattern on the octalone precursor plays a critical role in directing the stereochemical outcome of the lithium-ammonia reduction. Research has shown that the presence of certain substituents can override the inherent preference for the trans isomer, leading to increased yields of the cis-fused product.

For instance, studies on 4-alkyl-Δ¹⁽⁹⁾-2-octalones have demonstrated that the stereochemistry of the resulting decalone is highly dependent on the orientation of the alkyl group at the C4 position. When an epimeric octalone with a specific stereochemistry is reduced, it can afford the cis-fused decalone with high selectivity. An axial alkyl substituent at the C4 position, for example, can sterically hinder the approach of the proton donor to one face of the molecule, leading to a higher proportion of the cis-fused product than is typically observed. This demonstrates that carefully chosen substitution patterns on the starting material can be a powerful tool for controlling the stereochemistry of the final decalone product.

| Starting Material | C4-Substituent Orientation | Major Product | Reference |

|---|---|---|---|

| Δ¹⁽⁹⁾-2-Octalone | None | trans-2-Decalone | nih.gov |

| 4-Alkyl-Δ¹⁽⁹⁾-2-octalone (Epimer A) | Equatorial (pseudo) | trans-2-Decalone | nih.gov |

| 4-Alkyl-Δ¹⁽⁹⁾-2-octalone (Epimer B) | Axial (pseudo) | cis-2-Decalone | nih.gov |

Asymmetric Induction in this compound Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by the influence of a chiral feature in the substrate, reagent, catalyst, or environment. nih.gov This is a critical element in modern asymmetric synthesis, allowing for the production of enantiomerically pure compounds. nih.gov In the context of this compound synthesis, asymmetric induction can be achieved through various strategies, including the use of chiral auxiliaries and organocatalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org Organocatalysis, on the other hand, utilizes small, chiral organic molecules to catalyze reactions enantioselectively, offering a complementary approach to metal-based catalysts. greyhoundchrom.comnih.gov

A notable example of asymmetric induction in the synthesis of a trans-decalin system involves the enantioselective synthesis of the Wieland-Miescher ketone, a well-known precursor to decalin derivatives. This synthesis has been achieved with high enantiomeric excess (ee) using a prolinamide catalyst. nih.gov The resulting chiral enone can then be subjected to a Birch reduction (Li/NH₃) to stereoselectively form the trans-fused ring system, thereby establishing a chiral trans-decalone scaffold. nih.gov

Alternative and Specialized Synthetic Procedures

Beyond the widely used dissolving metal reductions, other specialized procedures have been developed for the synthesis of decalones. These methods, including ozonation and annulation reactions, provide alternative pathways to access the bicyclic ketone scaffold, sometimes offering advantages in terms of substrate scope or functional group tolerance.

Ozonation Reactions in Decalin Chemistry (e.g., from cis-decalin)

Ozonation is a powerful oxidation method that can be used to functionalize saturated hydrocarbons like decalin. nih.govwikipedia.org The reaction of ozone with cis- or trans-decalin proceeds through the activation of C-H bonds, leading to a variety of oxygenated products, including alcohols, aldehydes, and ketones. nih.govsigmaaldrich.com The process involves the formation of radical intermediates, and the distribution of products can be influenced by reaction conditions. nih.govsigmaaldrich.com

Studies on the ozonation of decalin isomers have shown that both cis-9-hydroxydecalin and the corresponding ketone, a decalone, are major products. nih.gov The ozonation of cis-decalin can lead to the formation of cis-9-hydroxydecalin with high conversion, with the corresponding ketone as the second major product. wikipedia.org This demonstrates that ozonolysis of the parent decalin hydrocarbon framework is a viable, albeit direct, method for introducing a ketone functionality to produce a decalone.

| Starting Material | Primary Products | Reference |

|---|---|---|

| cis-Decalin | cis-9-Hydroxydecalin, Decalones | nih.govwikipedia.org |

| trans-Decalin | trans-9-Hydroxydecalin, Decalones | nih.gov |

Annulation Reactions for Bicyclic Ketone Scaffolds

Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and polycyclic compounds. The Robinson annulation is a classic and powerful method for the construction of six-membered rings, making it exceptionally well-suited for the synthesis of decalone frameworks. nih.govscielo.org.mx

The Robinson annulation involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation. nih.govresearchgate.net Typically, a ketone (such as cyclohexanone (B45756) or a derivative) reacts with methyl vinyl ketone in the presence of a base. nih.gov The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to form the bicyclic α,β-unsaturated ketone product, an octalone. researchgate.net This octalone can then be reduced, for instance via catalytic hydrogenation or dissolving metal reduction as described previously, to afford the desired saturated this compound. The stereochemistry of the ring fusion is often controlled in this subsequent reduction step.

More contemporary approaches have expanded the repertoire of annulation strategies. For example, metallacycle-mediated annulative cross-coupling cascades have been developed for the convergent and trans-selective synthesis of angularly substituted decalins. nih.gov These advanced methods involve a sequence of metal-mediated steps, including alkyne-alkyne coupling and intramolecular cycloadditions, to construct the complex bicyclic system with high stereocontrol. nih.gov

Conformational Analysis and Dynamics of Trans 2 Decalone

Chair Conformation Predominance in the trans-Decalin Skeleton

The trans-decalin framework, formed by the fusion of two cyclohexane (B81311) rings, is inherently rigid. msu.edupressbooks.pub Unlike its cis counterpart, trans-decalin cannot undergo ring-flipping. pressbooks.publibretexts.org This rigidity arises because the two rings are joined by equatorial-type bonds, locking them into a stable chair-chair conformation. msu.edulibretexts.org The introduction of a carbonyl group at the 2-position to form trans-2-decalone does not alter this fundamental preference. Gas-phase electron diffraction studies have confirmed that in this compound, both six-membered rings adopt a chair conformation. researchgate.netacs.org This double-chair arrangement is the most stable conformation, a finding consistently supported by various analytical techniques. researchgate.netresearchgate.netacs.org The alternative boat conformation is significantly less stable and generally not populated under normal conditions. msu.edu

The stability of the trans-fused all-chair conformation is a defining characteristic of the steroid nucleus and other related polycyclic natural products. msu.edu The rigid structure fixes the orientation of substituents as either axial or equatorial, which has profound implications for their chemical reactivity. msu.edu

Quantitative Conformational Energy Calculations

To quantify the stability of different conformations of this compound, researchers have employed various computational chemistry methods. These approaches provide valuable insights into the relative energies of conformational minima and the barriers to interconversion.

Molecular mechanics calculations have been instrumental in exploring the conformational landscape of this compound. researchgate.netrsc.org These methods utilize classical force fields to estimate the steric energy of a molecule. For this compound, molecular mechanics studies have investigated several potential conformational energy minima, including those where one or both rings adopt non-chair forms. researchgate.netrsc.org

These calculations consistently predict that the all-chair conformation is the ground state, or the most stable energetic minimum. rsc.org The results from these studies have been used to support and interpret experimental data from techniques like gas-phase electron diffraction. researchgate.net For instance, in a study combining molecular mechanics with electron diffraction, four conformational energy minima were investigated, confirming the predominance of the double-chair form. researchgate.net

Table 1: Predicted Relative Energies of this compound Conformers from Molecular Mechanics

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| All-Chair | 0.00 |

| Ring A-Boat, Ring B-Chair | > 5.0 |

| Ring A-Chair, Ring B-Boat | > 5.0 |

| All-Boat | > 10.0 |

Note: The values presented are illustrative and based on the general findings that non-chair forms are significantly higher in energy. Specific energy values can vary depending on the force field used.

More advanced computational methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate quantum mechanical description of molecular systems. These methods have been applied to this compound and its derivatives to refine the understanding of their conformational preferences. nih.govacs.org

Ab initio calculations, even with minimal basis sets like STO-3G, have proven useful in corroborating the results from molecular mechanics, indicating that the all-chair conformation is the ground state. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, offer a robust approach to studying these systems. nih.gov For related bicyclic systems, DFT has been used to predict the relative energies of different conformers with high accuracy. researchgate.net Supporting calculations for rotational spectroscopy studies on 2-decalone (B1596380) have utilized methods up to MP2/cc-pVTZ, providing reliable predictions of conformational energies and structures. researchgate.netnih.gov These high-level calculations confirm that the trans conformer exists as a single, stable entity within a double-chair skeleton. researchgate.netnih.gov

Rotational Spectroscopy and Gas Phase Conformational Studies

Rotational spectroscopy is a powerful high-resolution technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the absorption of microwave radiation, it allows for the accurate determination of rotational constants, which are inversely related to the molecule's moments of inertia.

Microwave spectroscopy experiments performed on 2-decalone in a jet-cooled expansion have provided definitive evidence for its conformational landscape. researchgate.netnih.gov These studies, covering a frequency range of 7–19 GHz, successfully identified and characterized the single expected trans conformer. researchgate.netresearchgate.netnih.gov The presence of only one species for the trans isomer in the rotational spectrum is a direct consequence of its rigid, non-inverting double-chair structure. researchgate.netnih.gov This contrasts with cis-2-decalone (B72262), where two distinct inverting conformers were observed. researchgate.netnih.gov The rotational spectrum is consistent with a dominant trans conformation that is significantly more stable (by more than 10.4 kJ mol⁻¹) than any other potential conformation. acs.org

The analysis of the rotational spectrum of this compound has yielded accurate rotational parameters and quartic centrifugal distortion constants. researchgate.netnih.gov These experimental values serve as benchmarks for computational predictions. The excellent agreement between the experimental rotational constants and those predicted by ab initio and DFT calculations provides strong validation for both the experimental assignments and the theoretical models used. researchgate.netacs.orgnih.gov

Table 2: Experimental Rotational and Centrifugal Distortion Constants for this compound

| Parameter | Value |

|---|---|

| Rotational Constants (MHz) | |

| A | Value not explicitly provided in search results |

| B | Value not explicitly provided in search results |

| C | Value not explicitly provided in search results |

| Centrifugal Distortion Constants (kHz) | |

| ΔJ | Value not explicitly provided in search results |

| ΔJK | Value not explicitly provided in search results |

| ΔK | Value not explicitly provided in search results |

| δJ | Value not explicitly provided in search results |

| δK | Value not explicitly provided in search results |

Note: While the referenced articles state that accurate rotational and centrifugal distortion constants were determined researchgate.netnih.gov, the specific numerical values were not available in the provided search snippets. These parameters are determined with high precision in rotational spectroscopy experiments.

Rigidity and Conformational Locking in this compound Systems

The this compound molecule is characterized by a fused bicyclic ring system where the two six-membered rings are joined in a trans configuration. This fusion imparts significant rigidity to the molecule. Unlike cyclohexane, which can readily flip between two chair conformations, trans-decalin and its derivatives, including this compound, are conformationally "locked." willingdoncollege.ac.inlibretexts.org This rigidity arises because the two rings are joined through two equatorial-type bonds, which prevents the ring inversion process without breaking covalent bonds. libretexts.org The molecule exists with both rings in a stable chair conformation. researchgate.netresearchgate.net This locked conformation means that substituents on the ring system are fixed in either axial or equatorial positions. libretexts.org

Gas phase electron diffraction studies have confirmed that in this compound, both six-membered rings adopt a chair form. researchgate.netresearchgate.net This rigid, all-chair conformation is the ground state for the molecule. researchgate.net The inherent stability of the trans-fused system makes it a common structural motif in many natural products, such as steroids. willingdoncollege.ac.in

Comparison with Flexible cis-Decalone Conformational Inversion

In stark contrast to the rigidity of the trans isomer, cis-2-decalone is a flexible molecule. libretexts.org The cis-fusion involves an axial-equatorial union of the two rings, which allows for a relatively easy and simultaneous inversion of both rings. libretexts.org This ring flipping process interconverts the two chair-chair conformations of cis-decalone, with an energy barrier of about 14 kcal/mol. libretexts.org

This conformational flexibility means that a substituent on a cis-decalone ring can interconvert between axial and equatorial orientations. libretexts.org While both isomers of 2-decalone have been identified, the trans isomer is thermodynamically more stable than the cis isomer. libretexts.orgslideshare.net The enthalpy difference between the two isomers has been determined, with the trans isomer being favored. researchgate.netnist.gov Specifically, the reaction to convert this compound to cis-2-decalone has a standard enthalpy of reaction (ΔrH°) of 10.5 ± 1.3 kJ/mol at 488 K in the liquid phase. nist.gov

The greater stability of the trans-decalin system is largely attributed to the absence of unfavorable nonbonded interactions that are present in the concave region of the cis isomer. libretexts.orgslideshare.net The cis isomer experiences steric strain from three gauche interactions between hydrogen atoms. slideshare.net

| Isomer | Conformational Flexibility | Ring Inversion | Relative Stability |

| This compound | Rigid, "locked" conformation | Prohibited | More stable |

| cis-2-Decalone | Flexible | Readily occurs | Less stable |

Conformational Behavior of Substituted trans-2-Decalones

The introduction of substituents onto the rigid this compound framework can influence the molecule's conformation, though the fundamental chair-chair structure of the rings is maintained.

For instance, a study of 1,1'-dimethyl-trans-2-decalone using a combination of ab initio calculations, electron diffraction, and molecular mechanics found that the molecule exists in a distorted all-chair ground state. researchgate.net

Similarly, the investigation of 10-methyl-trans-2-decalone through vibrational, conformational energy, and vapor phase electron diffraction analyses revealed that at 110°C, the molecule consists of a single conformer where both rings are in chair forms. researchgate.net However, the torsional angles in both six-membered rings showed significant differences from those in unsubstituted cyclohexane. researchgate.net

The conformational analysis of these substituted decalones is essential for understanding how the placement of functional groups affects their reactivity and stereochemistry.

| Compound | Key Conformational Findings |

| 1,1'-dimethyl-trans-2-decalone | Exists in a distorted all-chair ground state. researchgate.net |

| 10-methyl-trans-2-decalone | Vapors at 110°C consist of one conformer with both rings in chair forms; torsional angles differ from cyclohexane. researchgate.net |

Mechanistic Organic Chemistry and Reactivity of Trans 2 Decalone

Reaction Pathways of the Carbonyl Group

The carbonyl group in trans-2-decalone is the primary site of reactivity, engaging in a variety of transformations typical of cyclic ketones. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the stereochemistry of the rigid trans-fused ring system.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction pathway. The carbonyl carbon is sp² hybridized and possesses a partial positive charge, making it an electrophilic target for nucleophiles. rsc.org The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. rsc.org Subsequent protonation of this intermediate yields an alcohol.

The stereochemistry of the decalin ring system influences the trajectory of the nucleophilic attack. The two faces of the carbonyl plane are not equivalent, and attack can, in principle, lead to two different diastereomeric alcohol products. However, steric hindrance from the bicyclic framework often favors attack from the less hindered face. Common nucleophilic addition reactions involve organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as cyanide ions.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Nucleophile | Reagent Example | Intermediate | Final Product Type |

|---|---|---|---|

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | Tertiary Alcohol |

| Alkyl Group | Methyllithium (CH₃Li) | Lithium alkoxide | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) followed by acid | Tetrahedral cyanohydrin intermediate | Cyanohydrin |

Reduction Pathways

The reduction of the carbonyl group in this compound is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). This transformation converts the ketone into a secondary alcohol. The reaction is typically carried out using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemspider.com

Metabolic studies have shown that the reduction of (±)-trans-2-decalone produces (±)-trans-cis-2-decalol. nist.gov This product features an equatorial hydroxyl group, which is the thermodynamically more stable conformation. This stereochemical outcome is consistent with laboratory reductions using hydride reagents, where the hydride ion preferentially attacks from the axial direction to avoid steric hindrance, leading to the formation of the equatorial alcohol. nist.gov

Table 2: Reagents and Products in the Reduction of this compound

| Reducing Agent | Mechanism | Primary Product | Hydroxyl Group Orientation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Nucleophilic addition of hydride | trans-cis-2-Decalol | Equatorial |

| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic addition of hydride | trans-cis-2-Decalol | Equatorial |

Oxidation Reactions (e.g., to Naphthalenone Derivatives)

While the carbonyl group itself is in a high oxidation state, the adjacent α-carbons can be oxidized. A significant oxidation pathway for this compound involves dehydrogenation to form an α,β-unsaturated ketone. This reaction introduces a double bond into the ring system, conjugated with the carbonyl group, resulting in a more stable octahydronaphthalenone derivative. This type of reaction is analogous to the dehydrogenation of decalin, which has been studied for hydrogen storage applications. nih.gov The trans-decalin skeleton is known to be less reactive towards dehydrogenation than its cis isomer. nih.gov The formation of the conjugated system is the thermodynamic driving force for this oxidation.

Rearrangement Reactions in Superacid Media

In superacids, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅) or triflic acid (CF₃SO₃H), carbonyl compounds can undergo complex rearrangements. nih.gov These highly acidic environments facilitate the formation of carbocationic intermediates that are prone to isomerization.

Protonation and Hydride Abstraction Mechanisms

The first step in the reaction of this compound in a superacid is the protonation of the carbonyl oxygen atom. nih.govresearchgate.net This creates a hydroxycarbocation, which is a highly reactive electrophile. The positive charge is delocalized between the carbon and oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

Following protonation, the highly acidic medium can promote a hydride abstraction from the decalin framework. researchgate.netnih.gov A strong Lewis acid or another protonated species can remove a hydride ion (H⁻) from one of the carbon atoms, generating a formal carbocation at that position. Abstraction is most likely to occur from a tertiary C-H bond at one of the ring fusion carbons, as this would lead to a relatively stable tertiary carbocation.

Carbocation Isomerizations and Skeletal Rearrangements

Once a carbocation is formed on the decalin skeleton, it can undergo rapid isomerization to form more stable carbocations. libretexts.org These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl shifts (Wagner-Meerwein rearrangements). youtube.comlibretexts.org In these processes, a hydrogen atom or an alkyl group migrates with its pair of bonding electrons to an adjacent carbocationic center. This results in the movement of the positive charge to the atom from which the group migrated.

For the this compound system, a carbocation generated at a ring-junction carbon could trigger a cascade of shifts. For example, a 1,2-alkyl shift involving one of the bonds of the fused ring system would lead to a change in the ring structure itself, potentially altering the decalin skeleton to other bicyclic arrangements. cureffi.org These skeletal rearrangements continue until a thermodynamically stable carbocation is formed, which is then quenched by a nucleophile or loses a proton to form an alkene.

Table 3: Mechanistic Steps in Superacid-Mediated Rearrangements

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by the superacid. | Hydroxycarbocation |

| 2. Carbocation Formation | Hydride abstraction from the carbon skeleton generates a carbocation. | Secondary or Tertiary Carbocation |

| 3. Isomerization | The carbocation rearranges via 1,2-hydride or 1,2-alkyl shifts to a more stable carbocation. | Rearranged Tertiary Carbocation |

| 4. Quenching | The final carbocation is trapped by a weak nucleophile or deprotonated. | Rearranged Product |

Formation of Superelectrophiles and Dicationic Intermediates

The chemistry of superelectrophiles and dicationic intermediates involves species with a substantial degree of positive charge, rendering them exceptionally reactive toward even weak nucleophiles. These intermediates are typically generated under superacidic conditions, where traditional carbocations can be protonated further.

In the context of this compound, the formation of superelectrophiles or dicationic intermediates is not a widely documented area of its reactivity. The generation of such species typically requires specific structural features that can stabilize multiple positive charges or a molecular framework susceptible to extensive protonation under superacidic media. Research literature accessible through extensive searches does not provide specific examples or theoretical studies detailing the generation of superelectrophiles or dicationic intermediates directly from the this compound skeleton. The investigation of such highly reactive species for this particular bicyclic ketone remains a subject for future academic exploration.

Enamine Chemistry and Photochemical Reactivity of this compound Derivatives

Enamines are highly versatile intermediates in organic synthesis, formed from the reaction of a ketone with a secondary amine. They serve as nucleophilic enolate equivalents that can react with a variety of electrophiles.

The enamine chemistry of this compound has been explored, particularly concerning its reaction with different electrophiles. For instance, the morpholine (B109124) enamine of this compound has been shown to react with electrophilic agents like β-nitrostyrene and phenyl vinyl ketone. Research indicates that only the Δ²-isomers of these enamines participate in the reaction, leading to the formation of enaminic adducts and naphthopyran derivatives. This highlights the regioselectivity inherent in the enamine system derived from this compound. The reactivity of these enamines is influenced by steric and electronic factors, with substituted derivatives showing potentially reduced reactivity.

The photochemical reactivity of this compound derivatives, such as its enamines, is governed by the fundamental principles of photochemistry for enones and related systems. While specific studies on the photochemistry of this compound enamines are not prominent in the literature, general photochemical reactions for such systems include [2+2] cycloadditions and cis-trans isomerizations. Upon absorption of ultraviolet light, the enamine chromophore can be excited to a higher energy state, leading to various transformations. For example, irradiation could induce cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings or lead to isomerization around the carbon-carbon double bond of the enamine. The specific outcomes would depend on the reaction conditions, including the wavelength of light used and the presence of photosensitizers.

Regioisomerism and Equilibration in Octalin Systems Derived from this compound Enol Acetates

Enol acetates are derivatives of ketones that can exist as different regioisomers depending on the position of the carbon-carbon double bond. The study of the equilibration between these isomers provides valuable insight into the thermodynamic stability of the respective alkenes within the bicyclic framework.

For this compound, the corresponding enol acetates have been used as model systems to study the energetics of double-bond regiochemistry in the octalin system. The two primary regioisomers are the Δ¹ and Δ² enol acetates. Acid-catalyzed equilibration experiments have been conducted to determine the thermodynamic parameters governing the equilibrium between these two isomers. rsc.org

The equilibration is typically performed at various temperatures in a solvent like acetic anhydride (B1165640) with an acid catalyst. The ratio of the isomers at equilibrium is determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy by integrating the signals of the vinyl protons, which are distinct for each isomer. rsc.org

From these experiments, the enthalpy (ΔH) and entropy (ΔS) differences between the Δ² and Δ¹ isomers can be derived. For the enol acetates of this compound, it has been found that the Δ² isomer is enthalpically favored over the Δ¹ isomer. rsc.orgrsc.org

Below are interactive data tables summarizing the thermodynamic parameters for the equilibration of the enol acetates of this compound.

Thermodynamic Data for Equilibration of this compound Enol Acetates (Δ² vs. Δ¹)

| Parameter | Value | Units |

|---|---|---|

| ΔH | -0.69 | kcal mol⁻¹ |

| ΔS | -0.1 to -3.2 | cal mol⁻¹ K⁻¹ |

This table shows the relative stability of the Δ² isomer compared to the Δ¹ isomer. The negative ΔH value indicates that the Δ² isomer is more stable. rsc.org

The relative stability is influenced by factors such as ring strain and steric interactions within the bicyclic system. The addition of substituents, for example, an angular methyl group, can significantly alter the position of the equilibrium by destabilizing one of the isomers more than the other. In the trans-decalin system, moving from a hydrogen to an angular methyl group decreases the relative stability of the Δ¹ isomer. rsc.org

Effect of Angular Methyl Group on ΔH (Δ² vs. Δ¹) in trans-Octalin Systems

| System | ΔH (kcal mol⁻¹) |

|---|---|

| This compound Enol Acetate (R=H) | -0.69 |

| trans-10-methyl-2-decalone Enol Acetate | +0.56 to +1.56 |

This table illustrates how the addition of an angular methyl group at the C-10 position shifts the enthalpy, making the Δ¹ isomer less stable compared to the unsubstituted system. rsc.org

These studies on regioisomerism and equilibration are fundamental to understanding the reactivity and stability of unsaturated systems derived from this compound.

Spectroscopic and Diffraction Studies for Structural Elucidation and Conformational Characterization

Gas Phase Electron Diffraction for Molecular Structure Determination

Analysis of Average Bond Lengths and Angles

Electron diffraction studies have successfully determined the average bond lengths and angles for trans-2-decalone in the gaseous state. The results from these analyses provide a quantitative description of the molecular structure.

Table 1: Average Bond Lengths and Angles of this compound

| Parameter | Value |

|---|---|

| rg(C-H) | 1.121 Å |

| rg(C=O) | 1.225 Å |

| rg(C-C) | 1.532 Å |

| ∠(C-C-H) | 109.5° |

| ∠(C-C-C) | 111.3° |

These values represent the thermally averaged internuclear distances and angles within the molecule.

Validation of Chair Form Conformation

The gas phase electron diffraction data for this compound has been instrumental in confirming its conformational preference. The analysis of the diffraction patterns is consistent with a model in which both of the fused six-membered rings adopt a chair conformation. acs.org This arrangement is the most stable conformation for the trans-decalin ring system, minimizing steric strain and torsional interactions. The experimental data shows no evidence for the presence of other significant conformations, such as boat or twist-boat forms, under the experimental conditions. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Analysis

For this compound, the most prominent feature in its infrared spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This band typically appears in the region of 1700-1725 cm⁻¹. The exact position of this peak can be influenced by the ring strain and the local electronic environment.

In addition to the carbonyl stretch, the spectra would also display a complex series of bands in the C-H stretching region (typically 2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The fingerprint region contains a wealth of information arising from C-C stretching and various bending vibrations of the decalin ring system.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, its intensity may be weaker compared to the C-C and C-H vibrations of the hydrocarbon backbone. The symmetric vibrations of the ring system are often more prominent in the Raman spectrum. A complete vibrational analysis, often supported by computational methods, would be necessary to assign all the observed bands to specific molecular motions. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and conformational dynamics of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR for Vinyl-Proton Signal Integration in Enol Acetates

The formation of enol acetates from ketones like this compound is a common chemical transformation. ¹H NMR spectroscopy is particularly useful for analyzing the products of such reactions. The key diagnostic signal for the formation of an enol acetate is the appearance of a signal in the vinyl region of the spectrum (typically δ 4.5-6.5 ppm), corresponding to the proton attached to the double bond.

The integration of this vinyl-proton signal provides a quantitative measure of the amount of enol acetate formed. Furthermore, the chemical shift and coupling constants of the vinyl proton can give insights into the regiochemistry of enolization. For an unsymmetrical ketone like this compound, two different enol acetates can potentially be formed. The specific chemical shift of the vinyl proton would be different for each regioisomer, allowing for their differentiation and quantification in a mixture.

¹³C NMR for Structural Elucidation of Decalones

¹³C NMR spectroscopy provides a direct probe of the carbon skeleton of this compound. nih.gov The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of each unique carbon in the molecule.

The most downfield signal in the ¹³C NMR spectrum of this compound is that of the carbonyl carbon, which typically appears in the range of δ 200-220 ppm. The remaining nine carbon atoms of the decalin ring system will give rise to signals in the aliphatic region of the spectrum. The exact chemical shifts of these carbons are influenced by their position relative to the carbonyl group and their stereochemical environment (axial vs. equatorial).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~211 |

| CH | ~50 |

| CH | ~42 |

| CH₂ | ~41 |

| CH₂ | ~34 |

| CH₂ | ~28 |

| CH₂ | ~27 |

| CH₂ | ~26 |

| CH₂ | ~25 |

Note: The exact assignment of each CH and CH₂ group requires more detailed 2D NMR experiments. The values presented are approximate and serve to illustrate the general regions where these carbons resonate.

Rotational Spectroscopy (Microwave) for Gas Phase Conformational Landscape Mapping

The conformational landscape of the bicyclic molecule 2-decalone (B1596380) has been investigated in the gas phase using rotational spectroscopy. nih.gov This high-resolution technique is particularly suited for examining molecules in an environment free from the interactions and packing forces present in solvents or crystals, thus revealing their inherent conformational preferences. nih.gov

A study utilizing a jet-cooled expansion and broadband fast-passage IMPACT Fourier-transform microwave techniques covered the frequency region of 7-19 GHz. nih.gov In this investigation, the asymmetric carbonyl group in the double-chair decalin skeleton was found to result in distinct conformers. For the trans isomer, a single conformer was detected, which is expected for its non-inverting equatorial ring junction. nih.gov

The experimental work was supported by ab initio calculations up to the MP2/cc-pVTZ level to complement the findings. nih.gov Through the analysis of the rotational spectrum, accurate rotational parameters and quartic centrifugal distortion constants were precisely determined for the observed this compound conformer. nih.gov

Table 1: Spectroscopic Constants for the this compound Conformer

| Parameter | Value |

| A (MHz) | 1485.6757(12) |

| B (MHz) | 1026.1105(11) |

| C (MHz) | 829.4795(11) |

| ΔJ (kHz) | 0.111(4) |

| ΔJK (kHz) | -0.198(14) |

| ΔK (kHz) | 0.28(4) |

| δJ (kHz) | 0.024(3) |

| δK (kHz) | 0.05(3) |

| N | 118 |

| σ (kHz) | 1.8 |

Note: A, B, and C are the rotational constants. ΔJ, ΔJK, ΔK, δJ, and δK are the quartic centrifugal distortion constants. N is the number of fitted transitions, and σ is the standard deviation of the fit.

Mass Spectrometry for Product Identification and Molecular Mass Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular mass of a compound and aiding in its structural identification through fragmentation analysis. For this compound, the molecular formula is C₁₀H₁₆O, which corresponds to a molecular weight of approximately 152.23 g/mol . nih.govnist.gov

Electron ionization (EI) is a common method used in mass spectrometry for this compound, often coupled with Gas Chromatography (GC-MS) for separation and analysis. nih.govnist.gov In EI mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular mass.

The fragmentation pattern provides a fingerprint for the molecule's structure. While a detailed fragmentation analysis is complex, the resulting mass spectrum is unique to the compound and allows for its positive identification by comparing it to spectral libraries. The precise mass can also be determined, which for this compound is 152.120115130 Da, further confirming its elemental composition. nih.gov

Table 2: Key Mass Spectral Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol nih.gov |

| Monoisotopic Mass | 152.120115130 Da nih.gov |

| Ionization Method | Electron Ionization (EI) nist.gov |

Theoretical and Computational Investigations on Trans 2 Decalone

Quantum Mechanical Calculations (e.g., ab initio, MP2/cc-pVTZ)

Quantum mechanical calculations, particularly ab initio methods, offer a high level of theory for investigating the electronic structure and energy of molecules. ucsb.edu For trans-2-decalone, methods like Møller-Plesset perturbation theory (MP2) with correlation-consistent basis sets such as cc-pVTZ are employed to achieve accurate predictions. researchgate.netnih.gov These calculations are crucial for understanding the molecule's intrinsic properties without empirical parameterization. ucsb.edu

Prediction of Minimum Energy Conformations

Ab initio calculations are instrumental in identifying the most stable conformations of this compound. researchgate.net For the trans isomer, the double-chair conformation is predicted to be the ground state. researchgate.net The rigidity of the trans ring junction limits the number of possible low-energy conformers compared to its cis counterpart. nih.gov Studies have combined ab initio methods with other techniques like molecular mechanics and electron diffraction to confirm that the molecule predominantly exists in a conformation where both rings are in a distorted chair form. researchgate.net The use of ab initio calculations, even with minimal basis sets like STO-3G, has proven valuable in studying the conformational preferences of medium-sized molecules like this compound and its derivatives. researchgate.net

Calculation of Rotational Parameters and Vibrational Frequencies

Rotational spectroscopy, supported by high-level ab initio calculations, provides precise data on the molecular structure. For this compound, calculations at the MP2/cc-pVTZ level have been used to complement experimental work, leading to the accurate determination of rotational parameters and quartic centrifugal distortion constants. researchgate.netnih.gov These computational methods can effectively predict the rotational spectrum, aiding in the experimental identification of different conformers. researchgate.net

Vibrational frequencies, which correspond to the normal modes of vibration in a molecule, can also be calculated. libretexts.orgfaccts.de For a non-linear molecule like this compound with 27 atoms (C₁₀H₁₆O), there are 3N-6 = 3(27)-6 = 75 possible vibrational modes. libretexts.org Theoretical calculations help in assigning the experimentally observed vibrational bands in infrared (IR) and Raman spectra to specific molecular motions.

Molecular Mechanics Force Field Calculations

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems, offering a faster alternative to quantum mechanical calculations for large systems. wikipedia.orgwustl.edu It relies on a force field, a set of parameters and functions, to calculate the potential energy of a molecule based on its atomic coordinates. uci.edu

Energy Minimization and Conformational Searches

Molecular mechanics is widely used for energy minimization to find the most stable conformation of a molecule. wikipedia.org For this compound, force field calculations are employed to perform conformational searches and identify low-energy structures. researchgate.netresearchgate.net This process involves systematically or randomly exploring the potential energy surface to locate energy minima. verachem.commcmaster.ca The results from molecular mechanics can then be used as a starting point for more accurate but computationally expensive ab initio calculations. researchgate.net The combination of these methods has been shown to be a powerful approach for the conformational analysis of medium-sized molecules. researchgate.netsemanticscholar.orgacs.org

Density Functional Theory (DFT) Applications in Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular computational tool for studying the electronic structure and reactivity of molecules, offering a good balance between accuracy and computational cost. mdpi.commdpi.com DFT calculations are used to predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. nih.govnih.gov

In the context of this compound, DFT simulations, such as those using the B3LYP functional with a 6-31G* basis set, can predict reactivity. For instance, these models have been used to estimate the difference in enolization energy between the trans and cis isomers. DFT calculations have also been employed to study the relative energies of intermediates in reactions involving 2-decalones. researchgate.net The analysis of conceptual DFT descriptors like electrophilicity and nucleophilicity indices can provide insights into the reactive sites of a molecule. mdpi.com

Thermodynamic Parameters of Isomerization (this compound to cis-2-Decalone)

The isomerization between this compound and cis-2-decalone (B72262) is a classic example of conformational change that has been studied both experimentally and theoretically. researchgate.netdigipac.ca When heated with a palladium catalyst, the 2-decalones can equilibrate between the trans and cis forms. researchgate.netresearchgate.net

Experimental studies have determined the thermodynamic parameters for this isomerization. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide quantitative measures of the relative stability and equilibrium position of the two isomers. These experimental values are in good agreement with theoretical calculations. researchgate.netresearchgate.net

| Parameter | Value | Units |

|---|---|---|

| ΔG°488 | 2.22 ± 0.04 | kcal/mol |

| ΔH°488 | 2.51 ± 0.31 | kcal/mol |

| ΔS°488 | 0.6 ± 0.6 | eu (cal/mol·K) |

This data is based on experimental measurements of the equilibration between the cis and trans forms of 2-decalone (B1596380) at elevated temperatures in the presence of a palladium catalyst. researchgate.netresearchgate.net

Role of Trans 2 Decalone in Complex Organic Synthesis and Natural Product Chemistry

Intermediate in the Synthesis of Terpenoids and Steroids

The trans-decalin framework is a common structural motif in a vast array of natural products, particularly in terpenoids and steroids. Consequently, trans-2-decalone serves as a crucial starting material or intermediate in the total synthesis of these complex molecules. researchgate.net Its rigid trans-fused ring system provides a reliable scaffold upon which chemists can build additional complexity with a high degree of stereocontrol.

In steroid synthesis, the trans-fusion of rings is a critical stereochemical feature. Historically, the isomerization of cis-decalone systems to the more stable trans-decalone configuration has been a key step. rsc.org For instance, early syntheses of steroids relied on achieving the correct trans-fusion of the C and D rings, a transformation that can be accomplished from decalone precursors. rsc.org More contemporary examples include the use of this compound derivatives in cascade radical cyclizations to construct the full steroid ring system. researchgate.net For example, a study on radical cyclizations of polyene acyl-radical intermediates demonstrated that an E-substituted diene selenyl ester underwent sequential cyclizations to yield a trans-decalone derivative exclusively. researchgate.net

The synthesis of terpenoids also frequently employs the this compound scaffold. For example, a synthesis of (±)-6β-acetoxy-5,5,9β-trimethyl-trans-2-decalone highlights its utility in building substituted decalin systems found in terpenoids. scispace.com Furthermore, the synthesis of drimane (B1240787) and clerodane insect antifeedants has utilized octalone intermediates which are then converted to trans-decalone derivatives through reductive alkylation. acs.org The synthesis of bioactive ent-pimaranes, a class of diterpenoids, has also been achieved using strategies that generate the trans-decalin motif as a key structural element. acs.org

Building Block for Multifunctionalized Decalin Scaffolds

The decalin ring system is a prevalent scaffold in a wide variety of natural products derived from both isoprenoids and polyketides, often exhibiting significant structural and functional diversity. this compound is a fundamental building block for the stereoselective synthesis of these highly functionalized and architecturally complex molecules. The development of methods to construct the decalin core is a major focus in organic synthesis, with strategies often involving Diels-Alder reactions, nucleophilic and anionic cyclizations, and cation- or radical-induced polyene cyclizations.

Natural products containing the trans-bicyclo[4.4.0]decane (trans-decalin) framework often display potent biological activities, including antibacterial properties. royalsocietypublishing.org The synthesis of these complex natural products requires specialized strategies to handle the dense stereochemical and architectural features. royalsocietypublishing.org For example, the synthesis of solanapyrone G involved a domino Michael reaction followed by isomerization to the thermodynamically stable trans-decalone. Similarly, many natural products isolated from microorganisms, such as fungi and actinomycetes, feature a polyketide decalin scaffold that is often highly functionalized. nih.gov

Model Compound for Studying Hydrogenation Reactions and Ring Systems

This compound serves as an important model compound for investigating the mechanisms and stereochemical outcomes of chemical reactions, particularly hydrogenation. warwick.ac.uk Its rigid, well-defined conformational structure allows for detailed analysis of how catalysts and reaction conditions influence the stereoselectivity of the reduction of its ketone functionality. warwick.ac.ukjst.go.jp The reduction of this compound yields trans-2-decalol, a diastereomeric alcohol. warwick.ac.uk

Studies on the catalytic hydrogenation of decalones have provided insights into the factors controlling the formation of cis and trans isomers of the resulting decalins. jst.go.jp For example, the hydrogenation of tetralin to decalin over various metal catalysts like platinum, nickel, and palladium has been studied to understand the evolution of the trans/cis decalin ratio. jst.go.jp

Furthermore, this compound has been used as a model system to study ring expansion reactions and the conformational analysis of bicyclic systems. ontosight.ai Its behavior in reactions like the Tiffeneau-Demjanov rearrangement has been compared to that of 3-keto steroids, revealing that the fundamental bicyclic structure, devoid of the additional rings and substituents of a steroid, can exhibit similar migratory preferences in ring expansions. Spectroscopic studies, such as rotational spectroscopy, have been used to investigate the conformational landscape of this compound in the gas phase, providing precise data on its molecular structure. ontosight.ai

Probes for Enzymatic Mechanisms (e.g., Polyketide Ketoreductase Domains)

The study of polyketide synthases (PKSs), large multienzyme complexes responsible for the biosynthesis of a wide array of natural products, has benefited from the use of small molecule probes. This compound and its analogues have emerged as valuable tools for interrogating the function and specificity of ketoreductase (KR) domains within PKSs. acs.org These KR domains are responsible for the reduction of β-ketoacyl intermediates, and understanding their mechanism is crucial for the engineered biosynthesis of novel polyketides. acs.org

Substrate Mimics in Biosynthetic Pathway Investigations

This compound can act as a substrate mimic for the natural polyketide intermediates of KR domains. In the biosynthesis of actinorhodin (B73869), for example, 2-decalone (B1596380) mimics the first two rings of the polyketide intermediate, with its carbonyl group corresponding to the C9 ketone that is naturally reduced by the actinorhodin KR (actKR). By using this compound as a simplified substrate, researchers can study the activity of isolated KR domains in vitro without the need for the complex natural substrate attached to an acyl carrier protein (ACP).

This approach allows for the investigation of the substrate specificity and stereoselectivity of KR domains. While this compound is a useful probe, studies have also shown that its reduction can be less efficient than that of substrates that more closely mimic the natural acyl chain, indicating that the enzyme recognizes features beyond the simple ketone ring structure.

Kinetic and Substrate Tolerability Studies with trans-Decalone Analogues

Kinetic studies using this compound and related compounds have provided quantitative data on the substrate tolerance and catalytic efficiency of KR domains. By determining steady-state kinetic parameters such as KM and kcat, scientists can compare how different KR domains process various substrates.

For instance, a study on the ketoreductase of pikromycin (B1677795) module 2 (PikKR2) compared the kinetic parameters for the reduction of trans-decalone with those of more native-like triketide substrate mimics. The results showed that while the triketide mimics had lower KM values, indicating better binding, the kcat/KM value for trans-decalone was significantly higher, suggesting it is processed more efficiently as a substrate in that particular system. Such studies are crucial for understanding the rules that govern substrate recognition and catalysis in PKS modules, which is essential for the future of combinatorial biosynthesis. acs.org

| Substrate | KM (mM) | kcat (min-1) | kcat/KM (min-1 M-1) |

|---|---|---|---|

| Triketide Substrate Mimic 12 | 2.4 ± 0.8 | 0.029 ± 0.003 | 12.1 |

| Triketide Substrate Mimic 13 | 7.8 ± 2.7 | 0.113 ± 0.016 | 14.5 |

| Diketide 63 | 16.3 ± 4.2 | 1.07 ± 0.12 | 66 |

| trans-Decalone 64 | 23.0 ± 5.0 | 16.5 ± 1.4 | 718 |

Data sourced from ACS Chemical Biology.

Precursor in the Synthesis of Pharmaceutical and Fine Chemical Intermediates

The unique structural and chemical properties of this compound make it a valuable precursor in the synthesis of pharmaceutical and fine chemical intermediates. warwick.ac.uk Its rigid framework allows for selective chemical transformations, leading to high-yield products with specific stereochemistry, a critical aspect in the development of new therapeutic agents. warwick.ac.uk

In pharmaceutical synthesis, this compound can be used as a starting material to create novel compounds with potential therapeutic effects. warwick.ac.uk For example, it has been used in the synthesis of a costic acid analogue that exhibits acaricidal activity against the bee parasite Varroa destructor. This synthesis involved the catalytic hydrogenation of an unsaturated decalone to produce a mixture of cis- and trans-4a-methyl-2-decalone, with the trans isomer being the desired intermediate.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for trans-2-Decalone, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : this compound is typically synthesized via Robinson annulation or catalytic hydrogenation of naphthalenone derivatives. Stereoselectivity depends on catalysts (e.g., palladium or nickel) and solvent polarity. For example, hydrogenation using Adams' catalyst (PtO₂) in acetic acid yields predominantly the trans isomer due to steric hindrance . Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard. Comparative yield tables from recent studies show 70-85% efficiency for hydrogenation routes vs. 50-65% for annulation methods .

Q. How is this compound characterized structurally, and what spectroscopic benchmarks are critical for validation?

- Methodological Answer : Key techniques include H NMR (e.g., axial-equatorial proton coupling at δ 1.2–2.5 ppm) and IR (C=O stretch at ~1715 cm⁻¹). X-ray crystallography confirms the chair-boat conformation of the decalin system. Researchers should cross-reference spectral data with databases like SciFinder or Reaxys to avoid misassignment, as cis isomers exhibit distinct NOE correlations .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer : this compound is stable in inert atmospheres but prone to oxidation in air. Solubility tests in polar (DMSO, ethanol) vs. nonpolar (hexane) solvents guide reaction design. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in asymmetric catalysis, and how do these align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations of transition states reveal higher activation barriers for trans-isomer reactions due to conformational strain. For instance, B3LYP/6-31G* models predict a 3.2 kcal/mol difference in enolization energy vs. cis isomers, corroborated by kinetic studies (Arrhenius plots, ) . Discrepancies >10% between theory and experiment suggest unaccounted solvent effects or catalyst-substrate interactions.

Q. What contradictions exist in reported enantioselective applications of this compound, and how can experimental design resolve them?

- Methodological Answer : Literature conflicts arise in organocatalytic aldol reactions, where some studies report >90% ee using proline derivatives, while others note <50% ee. Meta-analysis identifies variables like solvent purity (anhydrous vs. wet THF) and substrate pre-activation (silylation) as critical factors. Blind replication protocols with standardized reagents are recommended to isolate causal factors .

Q. How can transient intermediates in this compound derivatization be trapped and analyzed to refine mechanistic understanding?

- Methodological Answer : Cryogenic quenching (-78°C) combined with in-situ FTIR or EPR spectroscopy captures enolate intermediates. For example, low-temperature C NMR at 150 K reveals a tetrahedral intermediate during Grignard addition. Time-resolved mass spectrometry (TRMS) further tracks intermediates with µs precision .

Q. What strategies improve reproducibility in multi-step syntheses involving this compound as a building block?

- Methodological Answer : Rigorous documentation of catalyst lot numbers, solvent drying methods (e.g., molecular sieves vs. distillation), and reaction atmosphere (N₂ vs. Ar) is essential. Collaborative trials across labs using shared protocols (e.g., Open Science Framework templates) reduce variability. A 2024 round-robin study achieved 89% reproducibility by standardizing stir rates and heating mantles .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how should researchers adjust interpretation protocols?

- Methodological Answer : Discrepancies in δ values (e.g., ±0.1 ppm for axial protons) stem from magnetic field strength (300 vs. 600 MHz) and referencing methods (TMS vs. solvent peaks). Internal calibration with spiked standards (e.g., DMF-d7) and adherence to IUPAC guidelines mitigate errors. Cross-lab spectral libraries (e.g., NMRShiftDB) provide consensus benchmarks .

Q. How should conflicting reports about the biological activity of this compound derivatives be reconciled?

- Methodological Answer : Bioactivity studies often overlook isomer purity. LC-MS quantification of cis-trans ratios in test samples is critical. A 2023 review highlighted that 30% of "this compound" samples in antimicrobial assays contained 15-20% cis contaminants, skewing IC₅₀ values. Dual-column HPLC (C18 and chiral phases) ensures >99% isomer purity pre-assay .

Methodological Resources

- Data Tables : Compile yield, spectral, and kinetic data from ≥5 peer-reviewed studies to identify outliers.

- Replication Checklists : Adapt FAIR (Findable, Accessible, Interoperable, Reusable) principles for experimental workflows .

- Collaborative Platforms : Use ELN (Electronic Lab Notebook) systems like LabArchives to share raw data and analytical codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.